3-(3-Bromophenyl)-3-(2-phenylacetamido)propanoic acid
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Overview
Description
3-(3-Bromophenyl)-3-(2-phenylacetamido)propanoic acid is an organic compound that features both bromophenyl and phenylacetamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-(2-phenylacetamido)propanoic acid typically involves multi-step organic reactions. One possible route is:
Bromination: Starting with a phenyl compound, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom.
Amidation: The brominated phenyl compound can then undergo amidation with phenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the phenylacetamido group.
Alkylation: Finally, the intermediate product can be alkylated with a suitable alkylating agent to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide (OH-) or amines (NH2-) can replace the bromine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3-(2-phenylacetamido)propanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromophenyl and phenylacetamido groups can engage in various molecular interactions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-3-(2-phenylacetamido)propanoic acid
- 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid
- 3-(3-Bromophenyl)-3-(2-acetamido)propanoic acid
Uniqueness
The unique combination of bromophenyl and phenylacetamido groups in 3-(3-Bromophenyl)-3-(2-phenylacetamido)propanoic acid imparts distinct chemical and biological properties, making it valuable for specific applications where these functional groups play a crucial role.
Properties
CAS No. |
1017789-68-2 |
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Molecular Formula |
C17H16BrNO3 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
3-(3-bromophenyl)-3-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C17H16BrNO3/c18-14-8-4-7-13(10-14)15(11-17(21)22)19-16(20)9-12-5-2-1-3-6-12/h1-8,10,15H,9,11H2,(H,19,20)(H,21,22) |
InChI Key |
JYOOBMKOMJYPHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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